molecular formula C13H18N4S B500743 6-ethyl-4-(4-methyl-1-piperazinyl)thieno[2,3-d]pyrimidine

6-ethyl-4-(4-methyl-1-piperazinyl)thieno[2,3-d]pyrimidine

Cat. No.: B500743
M. Wt: 262.38g/mol
InChI Key: ZAYUCMVNISSUTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-ethyl-4-(4-methyl-1-piperazinyl)thieno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the thienopyrimidine class. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with an ethyl group at the 6-position and a 4-methylpiperazin-1-yl group at the 4-position. Compounds of this class are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-4-(4-methyl-1-piperazinyl)thieno[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.

    Substitution with 4-Methylpiperazine: The final step involves the nucleophilic substitution of the 4-position with 4-methylpiperazine, typically using a suitable leaving group and a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

6-ethyl-4-(4-methyl-1-piperazinyl)thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the thieno[2,3-d]pyrimidine core or the piperazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated derivatives, bases, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

6-ethyl-4-(4-methyl-1-piperazinyl)thieno[2,3-d]pyrimidine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including neurodegenerative disorders and cancer.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-ethyl-4-(4-methyl-1-piperazinyl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. This compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine: Known for its neuroprotective activities.

    2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine: A potent inhibitor of PI3 kinase.

    Ethyl-6-methyl-4-(4-methylpiperazin-1-yl)-2-(phenylamino)furo[2,3-d]pyrimidine-5-carboxylate: Exhibits anticancer activity against lung cancer cell lines.

Uniqueness

6-ethyl-4-(4-methyl-1-piperazinyl)thieno[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of an ethyl group and a 4-methylpiperazin-1-yl group on the thieno[2,3-d]pyrimidine core differentiates it from other similar compounds and contributes to its potential therapeutic applications.

Properties

Molecular Formula

C13H18N4S

Molecular Weight

262.38g/mol

IUPAC Name

6-ethyl-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine

InChI

InChI=1S/C13H18N4S/c1-3-10-8-11-12(14-9-15-13(11)18-10)17-6-4-16(2)5-7-17/h8-9H,3-7H2,1-2H3

InChI Key

ZAYUCMVNISSUTM-UHFFFAOYSA-N

SMILES

CCC1=CC2=C(N=CN=C2S1)N3CCN(CC3)C

Canonical SMILES

CCC1=CC2=C(N=CN=C2S1)N3CCN(CC3)C

Origin of Product

United States

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